molecular formula C11H11BrO3 B098455 3-(4-Acetylphenyl)-2-bromopropanoic acid CAS No. 18910-19-5

3-(4-Acetylphenyl)-2-bromopropanoic acid

Cat. No.: B098455
CAS No.: 18910-19-5
M. Wt: 271.11 g/mol
InChI Key: OTXNYZKECLXPSN-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-bromopropanoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom attached to the second carbon of the propanoic acid chain and an acetyl group attached to the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-2-bromopropanoic acid typically involves the bromination of 3-(4-Acetylphenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-2-bromopropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid, 3-(4-Acetylphenyl)-2-aminopropanoic acid, and 3-(4-Acetylphenyl)-2-thiolpropanoic acid.

    Oxidation Reactions: Products include 3-(4-Carboxyphenyl)-2-bromopropanoic acid.

    Reduction Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Acetylphenyl)-2-bromopropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-2-bromopropanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This interaction can result in the inhibition of enzyme activity or modification of protein function. The acetyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Acetylphenyl)propanoic acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-(4-Bromophenyl)-2-bromopropanoic acid: Contains an additional bromine atom on the phenyl ring, which can lead to different reactivity and biological activity.

    3-(4-Methylphenyl)-2-bromopropanoic acid: The presence of a methyl group instead of an acetyl group alters the compound’s chemical properties and reactivity.

Uniqueness

3-(4-Acetylphenyl)-2-bromopropanoic acid is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNYZKECLXPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295313
Record name 3-(4-acetylphenyl)-2-bromopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-19-5
Record name NSC101130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-acetylphenyl)-2-bromopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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